1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Safety and Hazards
Most safety hazards in a urea plant involve a release of toxic ammonia of which 90% can occur suddenly, without any pre-warning . Other main safety hazards are crystallization risks, vibration risks, backflow risks, hydrogen explosion risks, ammonium carbamate corrosion risks and corrosion under insulation / atmospheric corrosion risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 3-(3-methoxyphenyl)isocyanate with 3-(2,4’-bipyridin-3-ylmethyl)amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of:
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(12-17)23-19(24)22-13-15-4-3-9-21-18(15)14-7-10-20-11-8-14/h2-12H,13H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKYUYHPDBFCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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